1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
説明
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused pyrazole-pyrimidine core. The substitution pattern includes a 4-bromophenyl group at position 1 and a 2-chlorobenzyl group at position 3. These substituents confer unique electronic and steric properties, influencing its biological activity and physicochemical behavior.
特性
IUPAC Name |
1-(4-bromophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECXCJULVUWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₂BrClN₄O
- Molecular Weight : 415.7 g/mol
- CAS Number : 1326826-87-2
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. The structural modifications in compounds like this compound enhance their efficacy against various cancer cell lines.
- Mechanism of Action : The compound has shown inhibitory effects on key signaling pathways involved in tumor progression, such as BRAF(V600E) and EGFR pathways. Studies have demonstrated that derivatives with bromine and chlorine substituents exhibit enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapeutic agents like doxorubicin .
- Case Study : In a study evaluating the synergistic effects of pyrazole derivatives with doxorubicin, compounds similar to this compound were assessed for their cytotoxicity. The results indicated a marked increase in apoptosis and cell death in MDA-MB-231 cells when treated with the combination therapy compared to doxorubicin alone .
Anticonvulsant Activity
The compound is also being investigated for its potential anticonvulsant properties. Preliminary studies suggest that pyrazolo[3,4-d]pyrimidines may modulate neurotransmitter systems involved in seizure activity.
- Synthesis and Screening : The synthesis of this compound was aimed at evaluating its anticonvulsant activity through pharmacological screening on animal models subjected to penthyltetrazole-induced seizures. Early results indicate promising anticonvulsant effects that warrant further investigation .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives is closely related to their structural features. Key factors influencing their pharmacological efficacy include:
- Substituent Effects : The presence of halogen atoms (Br and Cl) on the aromatic rings has been correlated with increased biological activity. These substituents enhance lipophilicity and potentially improve binding affinity to biological targets.
- Ring Structure : The fused heterocyclic framework contributes to the stability and reactivity of these compounds, making them suitable candidates for further drug development.
Comparative Biological Activity Table
| Compound Name | Antitumor Activity | Anticonvulsant Activity | Notes |
|---|---|---|---|
| This compound | Significant against MCF-7 & MDA-MB-231 | Promising results in animal models | Enhanced efficacy with doxorubicin |
| Other Pyrazole Derivatives | Variable based on structure | Some show activity | Depends on substituents |
科学的研究の応用
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that certain pyrazole derivatives can enhance the cytotoxic effects of established chemotherapeutic agents like doxorubicin in breast cancer models .
Anticonvulsant Properties
The synthesis of this compound has been explored for its potential as an anticonvulsant agent. It was found that derivatives of pyrazolo[3,4-d]pyrimidine could modulate neurotransmitter systems involved in seizure activity, thus presenting a novel approach to epilepsy treatment .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidines has also been investigated. Studies suggest that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
There is emerging evidence that compounds within this class may possess anti-inflammatory properties. Research has shown that certain pyrazolo derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .
Case Studies
類似化合物との比較
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table compares substituents, molecular weights, and key activities of related pyrazolo[3,4-d]pyrimidin-4-one derivatives:
Key Observations:
- Trifluoromethyl vs. Benzyl : Compound 8b replaces the benzyl group with a trifluoromethyl group, enhancing electron-withdrawing effects and improving kinase inhibition.
- Anti-Inflammatory Activity: Compound 11e demonstrates that bulky substituents (e.g., thiazol-2-ylideneamino) at position 5 enhance anti-inflammatory efficacy without significant toxicity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how are intermediates optimized for yield and purity?
- Methodology : Multi-step synthesis often involves coupling halogenated aryl groups (e.g., 4-bromophenyl) with pyrazolo[3,4-d]pyrimidinone cores. A common approach includes:
- Step 1 : Condensation of substituted hydrazines with α-chloroacetamides or ketones to form pyrazole intermediates (e.g., ).
- Step 2 : Cyclization under microwave-assisted or reflux conditions (e.g., 76% yield for a bromophenyl-substituted analog in ).
- Step 3 : Purification via column chromatography and recrystallization (e.g., ethanol/ethyl acetate in ).
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Techniques :
- Single-crystal X-ray diffraction for unambiguous confirmation of substituent positions and dihedral angles (e.g., ).
- NMR spectroscopy : H and C NMR to verify aromatic proton environments and substituent integration (e.g., pyrazolo-pyrimidinone protons at δ 8.2–8.5 ppm in ).
- Elemental analysis (e.g., ±0.3% deviation for C, H, N in ).
Advanced Research Questions
Q. How do substituents (e.g., 4-bromophenyl vs. 2-chlorobenzyl) influence the compound’s bioactivity and binding affinity to therapeutic targets?
- Mechanistic Insight :
- The 4-bromophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinases or phosphodiesterases in ).
- The 2-chlorobenzyl moiety may sterically hinder off-target interactions, improving selectivity (e.g., ).
- Experimental Validation :
- Competitive binding assays (e.g., fluorescence polarization) and molecular docking studies to quantify interactions (e.g., PDE9 inhibition in ).
Q. What strategies resolve contradictions in spectroscopic or bioactivity data across derivatives of this compound?
- Case Example : Discrepancies in anti-inflammatory activity between analogs (e.g., vs. 8) may arise from:
- Solubility differences : Use polar aprotic solvents (e.g., DMSO) for consistent in vitro assays.
- Crystallinity : Amorphous vs. crystalline forms alter dissolution rates (e.g., recrystallization protocols in ).
- Resolution : Pair HPLC purity checks (>95%) with dose-response curves to isolate structure-activity relationships (SAR).
Q. How can computational methods (e.g., DFT, QSAR) guide the design of analogs with improved pharmacokinetic properties?
- Approach :
- DFT calculations predict electron density distribution, highlighting reactive sites for functionalization (e.g., ).
- QSAR models correlate logP, polar surface area, and H-bond donors/acceptors with bioavailability (e.g., ).
- Validation : Synthesize top-ranked virtual candidates and compare experimental vs. predicted ADMET profiles.
Experimental Design and Optimization
Q. What reaction conditions maximize regioselectivity during the introduction of the 2-chlorobenzyl group?
- Optimized Protocol :
- Use N-chlorosuccinimide (NCS) as a mild chlorinating agent to minimize side reactions (e.g., ).
- Conduct reactions under inert atmosphere (N) at 60–80°C for 8–12 hours (e.g., ).
- Monitor progress via TLC (hexane:ethyl acetate = 3:1) and isolate via flash chromatography.
Q. How do microwave-assisted synthesis and flow chemistry improve scalability and reproducibility?
- Microwave Advantages :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
